molecular formula C20H12F2N2O2S2 B14943166 (3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]

(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]

Cat. No.: B14943166
M. Wt: 414.5 g/mol
InChI Key: GQWDNOHJSCTYLZ-UHFFFAOYSA-N
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Description

(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone] is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[2,3-b]thiene core, which is a fused heterocyclic system, and is substituted with two 4-fluorophenyl groups and two amino groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic synthesis and material science.

Preparation Methods

The synthesis of (3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]thiene Core: This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives.

    Introduction of Amino Groups: The amino groups can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of 4-Fluorophenyl Groups: This step often involves Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions using 4-fluorobenzoyl chloride as the acylating agent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling, enabling the formation of more complex molecular architectures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone] has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules and materials.

    Biology: It can be employed in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific biological pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, potentially leading to new therapeutic agents.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, which have applications in electronics and optoelectronics.

Mechanism of Action

The mechanism by which (3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone] exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of amino and fluorophenyl groups can enhance binding affinity and specificity, leading to potent biological effects. In material science, the compound’s electronic properties are influenced by its conjugated system, enabling its use in electronic devices.

Comparison with Similar Compounds

(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone] can be compared with other similar compounds, such as:

    Thieno[2,3-b]thiophene Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in chemical and physical properties.

    Fluorophenyl-Substituted Compounds: Compounds with similar fluorophenyl groups can exhibit comparable reactivity and applications.

    Amino-Substituted Heterocycles: These compounds have amino groups attached to heterocyclic cores, influencing their biological and material properties.

Properties

Molecular Formula

C20H12F2N2O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

[3,4-diamino-5-(4-fluorobenzoyl)thieno[2,3-b]thiophen-2-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C20H12F2N2O2S2/c21-11-5-1-9(2-6-11)16(25)18-14(23)13-15(24)19(28-20(13)27-18)17(26)10-3-7-12(22)8-4-10/h1-8H,23-24H2

InChI Key

GQWDNOHJSCTYLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=C(C=C4)F)N)F

Origin of Product

United States

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